![molecular formula C22H14Cl2FN3O B4776190 N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4776190.png)
N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to exhibit anti-tumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its potential as a research tool. It has been extensively studied for its pharmacological activity and may be useful in the development of new drugs for the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One possible direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another possible direction is to study its potential applications in the treatment of cancer and other diseases. Additionally, further research may be needed to better understand its mechanism of action and to optimize its pharmacological properties for use in drug development.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant pharmacological activity, particularly as a potential anti-inflammatory and analgesic agent. It has also been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FN3O/c23-15-8-11-19(24)20(12-15)26-22(29)18-13-28(17-4-2-1-3-5-17)27-21(18)14-6-9-16(25)10-7-14/h1-13H,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWDULPMRHJMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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